molecular formula C9H8N2O2 B125572 n-(4-Cyanophenyl)glycine CAS No. 42288-26-6

n-(4-Cyanophenyl)glycine

Cat. No. B125572
CAS RN: 42288-26-6
M. Wt: 176.17 g/mol
InChI Key: KJRQMXRCZULRHF-UHFFFAOYSA-N
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Patent
US09212166B2

Procedure details

100 g 4-Aminobenzonitrile and 234.7 g bromoacetic acid in 1400 mL water were stirred for 15 min in round bottom flask. The reaction mixture was heated to 100° C. and maintained for 16 hours. The reaction mixture was cooled to 10° C. and stirred for 2 hours. The reaction mixture was filtered and washed with water to obtain 2-(4-cyanophenylamino) acetic acid of Formula (D).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
234.7 g
Type
reactant
Reaction Step One
Name
Quantity
1400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.Br[CH2:11][C:12]([OH:14])=[O:13]>O>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:1][CH2:11][C:12]([OH:14])=[O:13])=[CH:3][CH:4]=1)#[N:7]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
234.7 g
Type
reactant
Smiles
BrCC(=O)O
Name
Quantity
1400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.